tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate
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Overview
Description
tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a naphthalene ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate typically involves multiple steps. One common synthetic route starts with the reaction of naphthalene-1-carboxaldehyde with tert-butyl carbamate in the presence of a base such as sodium hydride. The resulting intermediate is then subjected to further reactions, including oxidation and esterification, to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.
Reduction: Formation of naphthalen-1-ylmethylamine derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various organic compounds and materials .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the development of probes or inhibitors for specific enzymes or receptors .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of diseases where carbamate derivatives have shown efficacy .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- tert-ButylN-[1-(naphthalen-2-yl)-1-oxopropan-2-yl]carbamate
- tert-ButylN-[2-(hydroxymethyl)naphthalen-1-yl]carbamate
- tert-ButylN-(2,3-dihydroxypropyl)carbamate
Comparison: tert-ButylN-[2-(naphthalen-1-ylmethyl)-3-oxopropyl]carbamate is unique due to the presence of the naphthalen-1-ylmethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and specificity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C19H23NO3 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
tert-butyl N-(2-formyl-3-naphthalen-1-ylpropyl)carbamate |
InChI |
InChI=1S/C19H23NO3/c1-19(2,3)23-18(22)20-12-14(13-21)11-16-9-6-8-15-7-4-5-10-17(15)16/h4-10,13-14H,11-12H2,1-3H3,(H,20,22) |
InChI Key |
GLFLGRYFHIZXEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC2=CC=CC=C21)C=O |
Origin of Product |
United States |
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